2-[[17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
The compound 2-[[17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule It is characterized by a cyclopenta[a]phenanthrene core structure with various functional groups attached, including a hepta-3,6-dien-2-yl side chain, hydroxymethyl group, and oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions, often involving Friedel-Crafts alkylation and acylation.
Attachment of the hepta-3,6-dien-2-yl side chain: This step typically involves a Wittig reaction or a similar olefination process.
Introduction of the hydroxymethyl group: This can be accomplished through a hydroxymethylation reaction, often using formaldehyde as the reagent.
Formation of the oxane ring: This step involves the cyclization of a suitable precursor, often through an intramolecular etherification reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency, as well as the development of scalable processes for each step.
Chemical Reactions Analysis
Types of Reactions
2-[[17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol: can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The double bonds in the hepta-3,6-dien-2-yl side chain can be reduced to single bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and sulfonates.
Major Products
Oxidation: The major product would be the corresponding carboxylic acid derivative.
Reduction: The major product would be the fully saturated hepta-3,6-dien-2-yl side chain.
Substitution: The major products would depend on the specific substituents introduced.
Scientific Research Applications
2-[[17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol: has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes, particularly those involving steroid-like structures.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets, such as steroid hormone receptors. The compound can bind to these receptors and modulate their activity, leading to changes in gene expression and cellular function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
2-[[17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol: can be compared with other similar compounds, such as:
Cholesterol: Both compounds have a cyclopenta[a]phenanthrene core, but cholesterol lacks the hepta-3,6-dien-2-yl side chain and the oxane ring.
Estradiol: Both compounds have a steroid-like structure, but estradiol has different functional groups and lacks the oxane ring.
Testosterone: Both compounds have a steroid-like structure, but testosterone has different functional groups and lacks the oxane ring.
The uniqueness of This compound
Properties
Molecular Formula |
C35H56O6 |
---|---|
Molecular Weight |
572.8 g/mol |
IUPAC Name |
2-[[17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C35H56O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h8-10,21-22,24-33,36-39H,2,7,11-19H2,1,3-6H3 |
InChI Key |
FDZUARYEPYKOOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(=C)C |
Origin of Product |
United States |
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